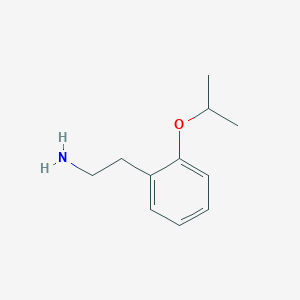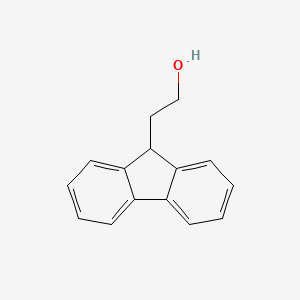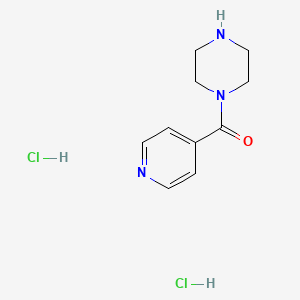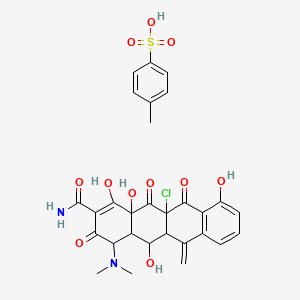![molecular formula C12H15ClO3 B3264727 Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester CAS No. 396124-49-5](/img/structure/B3264727.png)
Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester
Descripción general
Descripción
Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester, also known as ethyl 2-[p-(2-chloroethyl)phenoxy]acetate, is a chemical compound with the molecular formula C12H14ClO3. It is a colorless liquid with a sweet odor and is commonly used as a solvent and intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-[4-(2-chloroAcetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester)phenoxy]-, Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester ester is not well understood. However, it is believed to act as an alkylating agent, where the chloroAcetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester group reacts with the DNA of cells, leading to the inhibition of cell division and ultimately cell death.
Biochemical and Physiological Effects
Acetic acid, 2-[4-(2-chloroAcetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester)phenoxy]-, Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester ester has been shown to have various biochemical and physiological effects. It has been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to have antifungal and antibacterial activity against various microorganisms, including Candida albicans and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetic acid, 2-[4-(2-chloroAcetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester)phenoxy]-, Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester ester has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, and it is readily available. Additionally, it has been shown to have potent antitumor, antifungal, and antibacterial activity, making it a useful compound for various research applications. However, one limitation is that it is a toxic compound and should be handled with care.
Direcciones Futuras
There are several future directions for the research of acetic acid, 2-[4-(2-chloroAcetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester)phenoxy]-, Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester ester. One direction is to investigate its mechanism of action and identify the specific cellular targets that it interacts with. Additionally, further research is needed to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Finally, research could focus on the synthesis of analogs of acetic acid, 2-[4-(2-chloroAcetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester)phenoxy]-, Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester ester with improved pharmacological properties.
Aplicaciones Científicas De Investigación
Acetic acid, 2-[4-(2-chloroAcetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester)phenoxy]-, Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester ester has various scientific research applications. It is commonly used as a solvent and intermediate in the synthesis of other chemicals, such as pharmaceuticals, agrochemicals, and perfumes. Moreover, it has been used as a reagent in the synthesis of various organic compounds, including pyridine derivatives, benzimidazole derivatives, and quinazoline derivatives.
Propiedades
IUPAC Name |
ethyl 2-[4-(2-chloroethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-2-15-12(14)9-16-11-5-3-10(4-6-11)7-8-13/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNHQTWSAYQZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid](/img/structure/B3264707.png)
![Carbamic acid, N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]-, ethyl ester](/img/structure/B3264713.png)



![Phenol, 4-[(dimethylamino)methyl]-2,6-dimethoxy-](/img/structure/B3264751.png)

![2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B3264765.png)